molecular formula C15H18N4S B2383842 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione CAS No. 100241-61-0

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione

Cat. No.: B2383842
CAS No.: 100241-61-0
M. Wt: 286.4
InChI Key: FTYUNMVTCDZLRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione typically involves the reaction of 3-methylphenylpiperazine with pyridazine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazin-1-yl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-12-3-2-4-13(11-12)18-7-9-19(10-8-18)14-5-6-15(20)17-16-14/h2-6,11H,7-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYUNMVTCDZLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NNC(=S)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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